2-Cyano-2-pentylbenzodithiolate
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Overview
Description
2-Cyano-2-pentylbenzodithiolate is a chemical compound with the molecular formula C13H15NS2 and a molecular weight of 249.40 g/mol. It is known for its role as a selenol protecting reagent used in the synthesis of potential anticancer drugs. This compound assists in delivering pharmacologically active selenium, which contributes to cytotoxic effects on cancer cells.
Mechanism of Action
Target of Action
The primary target of 2-Cyano-2-pentylbenzodithiolate is succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a crucial role in regulating plant pathogenic fungi growth and reproduction .
Mode of Action
This compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the death of the pathogenic fungi . The compound’s antifungal activities and affinities are stronger than carbendazim, a widely used fungicide .
Biochemical Pathways
The inhibition of SDH by this compound affects the TCA cycle and the respiration chain . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The disruption of this cycle and the respiration chain leads to energy depletion in the fungi, causing their death .
Result of Action
The result of this compound’s action is the effective control of plant pathogenic fungi . By inhibiting SDH, the compound disrupts crucial biochemical pathways in the fungi, leading to their death . This makes this compound a potential candidate for use as a fungicide .
Preparation Methods
Industrial Production Methods: Industrial production methods for 2-Cyano-2-pentylbenzodithiolate are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-pentylbenzodithiolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the cyano or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2-Cyano-2-pentylbenzodithiolate has several scientific research applications, including:
Chemistry: It is used as a selenol protecting reagent in organic synthesis.
Biology: The compound’s ability to deliver pharmacologically active selenium makes it valuable in biological research, particularly in studies related to cancer.
Medicine: Its role in the synthesis of potential anticancer drugs highlights its importance in medicinal chemistry.
Comparison with Similar Compounds
- 2-Cyanopentan-2-yl benzodithioate
- 1-cyano-1-methylbutyl benzenecarbodithioate
Comparison: 2-Cyano-2-pentylbenzodithiolate is unique in its ability to deliver pharmacologically active selenium, which is not a common feature among similar compounds. This uniqueness makes it particularly valuable in the synthesis of potential anticancer drugs.
Properties
IUPAC Name |
2-cyanopentan-2-yl benzenecarbodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS2/c1-3-9-13(2,10-14)16-12(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUPDVJEGBEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)SC(=S)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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